
Iridium--lanthanum (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–lanthanum (1/4) is a compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. Iridium is a transition metal known for its high density and corrosion resistance, while lanthanum is a rare earth metal known for its high electropositivity and reactivity. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (1/4) typically involves a hydrothermal synthesis process. One common method includes the following steps :
Preparation of Lanthanum Hydroxide: Lanthanum nitrate is mixed with sodium hydroxide and heated in a Teflon-lined pressure vessel at 130°C for 720 minutes. The resulting precipitate is filtered and dried.
Formation of Iridium-Lanthanum Compound: The prepared lanthanum hydroxide is mixed with iridium (IV) chloride in a sodium hydroxide solution. The mixture is ultrasonicated and then heated in a Teflon-lined pressure vessel at 150°C for 720 minutes. The resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production methods for iridium–lanthanum (1/4) may involve similar hydrothermal synthesis processes but on a larger scale. The use of automated systems and controlled environments ensures consistency and efficiency in the production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Iridium–lanthanum (1/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at elevated temperatures (150-200°C) in the presence of oxygen.
Reduction: Hydrogen gas or other reducing agents are used under controlled conditions.
Substitution: Halogens such as chlorine or fluorine are used at elevated temperatures.
Major Products Formed
Oxides: Lanthanum oxide and iridium oxide.
Halides: Lanthanum chloride and iridium chloride.
Aplicaciones Científicas De Investigación
Iridium–lanthanum (1/4) has a wide range of scientific research applications, including:
Catalysis: Used as a catalyst in various chemical reactions, including hydroformylation and water splitting.
Superconductivity: Exhibits superconducting properties, making it valuable in the study of superconducting materials.
Optical Applications: Lanthanum-based compounds are used in optical lenses and other optical devices.
Medical Applications: Lanthanum compounds are used in medical treatments, such as phosphate binders for patients with kidney disease.
Mecanismo De Acción
The mechanism of action of iridium–lanthanum (1/4) varies depending on its application. For example:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Superconductivity: The superconducting properties are derived from the interaction of iridium d-bands with the lanthanum lattice, resulting in unique electronic properties.
Medical Applications: Lanthanum ions bind to dietary phosphate, forming insoluble complexes that reduce phosphate absorption in the gastrointestinal tract.
Comparación Con Compuestos Similares
Iridium–lanthanum (1/4) can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Used in optical applications and as a catalyst.
Iridium Oxide (IrO₂): Known for its catalytic properties and used in electrochemical applications.
Lanthanum Chloride (LaCl₃): Used in various chemical reactions and as a precursor for other lanthanum compounds.
The uniqueness of iridium–lanthanum (1/4) lies in its combination of properties from both iridium and lanthanum, resulting in a compound with enhanced catalytic and superconducting properties.
Propiedades
Número CAS |
54652-82-3 |
|---|---|
Fórmula molecular |
IrLa4 |
Peso molecular |
747.84 g/mol |
Nombre IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/Ir.4La |
Clave InChI |
IZIAUTIYUUOABW-UHFFFAOYSA-N |
SMILES canónico |
[La].[La].[La].[La].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


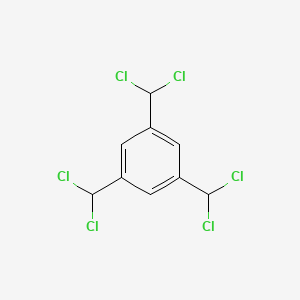
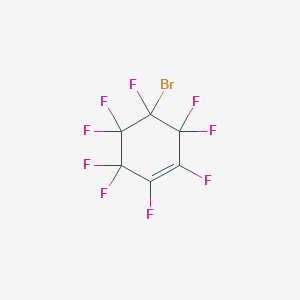
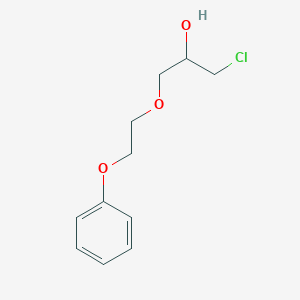
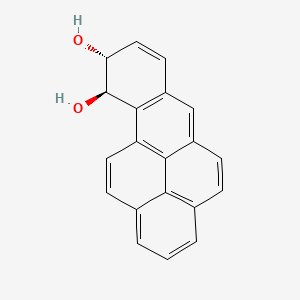
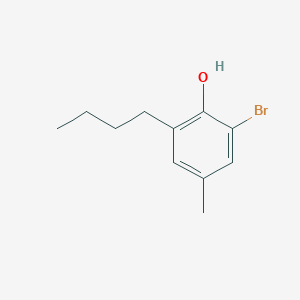
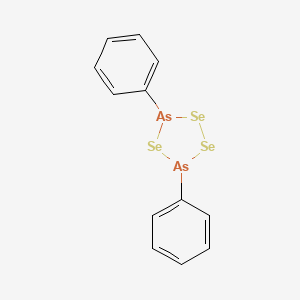
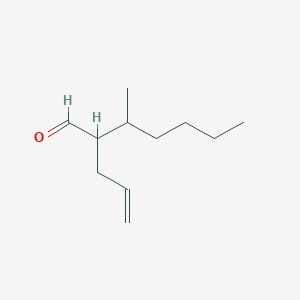
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
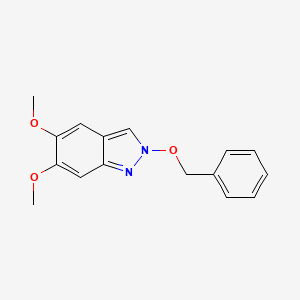
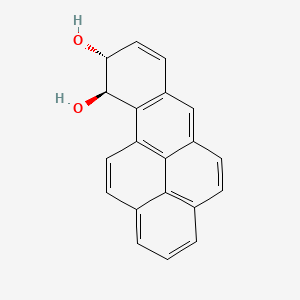
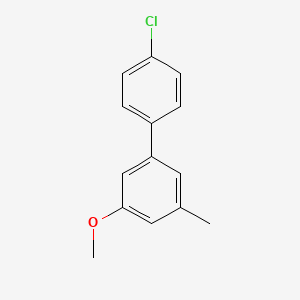

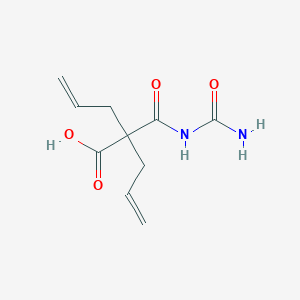
![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
